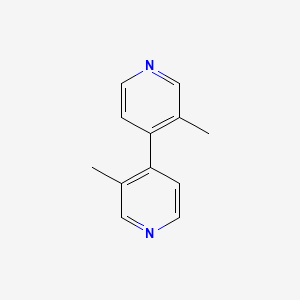

3,3'-Dimethyl-4,4'-bipyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H12N2 |

|---|---|

Molecular Weight |

184.24 g/mol |

IUPAC Name |

3-methyl-4-(3-methylpyridin-4-yl)pyridine |

InChI |

InChI=1S/C12H12N2/c1-9-7-13-5-3-11(9)12-4-6-14-8-10(12)2/h3-8H,1-2H3 |

InChI Key |

JNMUQURIAOKWTB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CN=C1)C2=C(C=NC=C2)C |

Origin of Product |

United States |

Synthetic Methodologies for 3,3 Dimethyl 4,4 Bipyridine and Its Functionalized Derivatives

Homocoupling Strategies for the 4,4'-Bipyridine (B149096) Core

The construction of the 4,4'-bipyridine scaffold is a foundational step in the synthesis of 3,3'-dimethyl-4,4'-bipyridine. Homocoupling reactions, which involve the dimerization of two identical pyridine (B92270) precursors, are a direct and efficient approach.

Metal-Catalyzed Homocoupling Procedures

Transition metal-catalyzed homocoupling reactions are among the most effective methods for creating the C-C bond that links the two pyridine rings. Various catalytic systems have been developed, with nickel and palladium complexes being particularly prominent.

Nickel-catalyzed homocoupling of halopyridines has proven to be a valuable method. For instance, the use of NiBr2(PPh3)2 with zinc powder and Et4NI in THF has been shown to effectively couple aryl halides, including halopyridines, to produce symmetrical biaryls and bipyridines in good yields. oup.com This method is advantageous as it proceeds under relatively mild conditions and tolerates various functional groups. oup.com Specifically, the homocoupling of 3-bromopyridine (B30812) derivatives can lead to the formation of the corresponding 3,3'-bipyridine (B1266100) structure. oup.com Another approach involves the use of NiCl2·6H2O without the need for external ligands, which efficiently catalyzes the reductive couplings of 2-halopyridines. mdpi.com While this specific example focuses on 2,2'-bipyridines, the underlying principle of nickel-catalyzed reductive coupling is applicable to other isomers. mdpi.com

Palladium-catalyzed reactions also offer a robust route to bipyridines. For example, Pd(OAc)2 in combination with a benzimidazolium salt and a base has been utilized for the Ullmann-type homocoupling of halopyridines under microwave irradiation, which can significantly reduce reaction times. mdpi.com Homocoupling of bromopyridines can also be facilitated by a combination of Pd(OAc)2 and piperazine (B1678402) in DMF at elevated temperatures. preprints.org

A general and functional group tolerant method for the synthesis of bipyridines involves a titanium-catalyzed cross-coupling of (hetero)aryl Grignard reagents with halopyridines. acs.org This approach is notable for its high regioselectivity and its ability to tolerate sensitive functional groups like ketones, esters, and nitriles on both coupling partners. acs.org

| Catalyst System | Substrate | Product | Yield | Reference |

| NiBr2(PPh3)2, Zn, Et4NI | 3-Bromopyridine | 3,3'-Bipyridine | 73% | oup.com |

| Pd(OAc)2/Benzimidazolium salt | 3-Halopyridines | 3,3'-Bipyridines | - | mdpi.com |

| Ti(OEt)4 | Aryl Grignard + Halopyridine | Arylpyridines/Bipyridines | High | acs.org |

Electrochemical Approaches to Bipyridine Synthesis

Electrochemical methods present an environmentally benign alternative for the synthesis of bipyridines, often avoiding the need for harsh reagents. preprints.org Nickel-catalyzed electroreductive homocoupling of bromopyridines in an undivided cell using a zinc or iron anode has been reported as an efficient method. preprints.org The synthesis of 4,4'-bipyridine can be achieved through an electrochemical reaction involving pyridine and CO2 in the presence of a Ni(II) complex as a catalyst. chemicalbook.com While not specific to the 3,3'-dimethyl derivative, this methodology highlights the potential of electrochemical synthesis in constructing the 4,4'-bipyridine core. The electrochemical properties of bipyridinium salts, including those derived from 3,3'- and 4,4'-bipyridine, have been investigated, indicating their relevance in redox applications. frontiersin.org

Functionalization at Peripheral Positions

Once the this compound core is established, further modifications can be introduced at the peripheral positions, namely the methyl groups, to create more complex and functional molecules.

Derivatization of Methyl Groups for Further Transformation

The methyl groups of this compound are reactive sites that can be functionalized to introduce a variety of other groups. A key transformation is the halogenation of the methyl groups. For instance, a procedure for the conversion of 4,4'-dimethyl-2,2'-bipyridine (B75555) to 4,4'-bis(chloromethyl)-2,2'-bipyridine has been well-documented. orgsyn.org This involves the deprotonation of the methyl groups using a strong base like lithium diisopropylamide (LDA) followed by quenching with a silylating agent and subsequent chlorination. orgsyn.org A similar strategy could be envisioned for the this compound isomer.

Theoretical studies on the reductive functionalization of methyl groups in bipyridine-ligated rhodium(III) complexes provide insights into the factors controlling the reactivity of these methyl groups towards nucleophiles. osti.govacs.org These studies suggest that the electronic properties of the bipyridine ligand and the nature of the metal center play a crucial role, which can inform the design of reactions to functionalize the methyl groups on this compound. osti.govacs.org

| Starting Material | Reagents | Product | Application | Reference |

| 4,4'-Dimethyl-2,2'-bipyridine | 1. LDA, THF; 2. TMSCl; 3. Hexachloroethane, CsF, MeCN | 4,4'-Bis(chloromethyl)-2,2'-bipyridine | Precursor for further functionalization | orgsyn.org |

Palladium-Catalyzed Cross-Coupling Reactions for Alkynyl Derivatization

Palladium-catalyzed cross-coupling reactions are a powerful tool for introducing alkynyl groups onto the bipyridine scaffold, leading to derivatives with interesting electronic and photophysical properties. The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is a widely used method.

While direct C-H alkynylation of the bipyridine ring is a possibility, a more common strategy involves the initial halogenation of the bipyridine core, followed by a palladium-catalyzed cross-coupling with a terminal alkyne. For example, palladium-catalyzed direct C-H bond alkynylation has been successfully applied to various 5-membered heteroarenes, demonstrating the feasibility of such transformations. nih.gov The development of palladium-catalyzed carboxylation reactions of various substrates also showcases the versatility of palladium catalysis in C-C bond formation. mdpi.com

A well-defined synthetic route to azole derivatives containing two different alkynyl groups has been achieved through a combination of palladium and silver salts, where the bromine atom on the substrates remained intact, allowing for subsequent conventional Sonogashira coupling. nih.gov This highlights the potential for selective, stepwise alkynylation of a di-halogenated this compound precursor.

Stereoselective Synthesis of Chiral 4,4'-Bipyridine Derivatives

The introduction of chirality into the 4,4'-bipyridine framework is of significant interest for applications in asymmetric catalysis and materials science. This can be achieved by introducing chiral substituents or by creating atropisomers where rotation around the C4-C4' bond is restricted.

A notable success in this area is the efficient stereoselective synthesis of a chiral 3,3'-dimethyl-(2,2'-bipyridine)-diol ligand. rsc.orgulaval.ca The key step in this synthesis is the O2-mediated oxidative homocoupling of a chiral pyridine N-oxide, which proceeds with excellent stereoselectivity. rsc.org Although this example pertains to a 2,2'-bipyridine (B1663995), the principle of using chiral precursors to induce stereoselectivity in the final bipyridine product is highly relevant.

Furthermore, a two-step synthesis for axially chiral 4,4'-bipyridines has been demonstrated, starting from the multi-gram scale synthesis of 3,3',5,5'-tetramethyl-4,4'-bipyridine. researchgate.net Modification of one methyl group on each pyridine ring of this precursor leads to the formation of axially chiral 4,4'-bipyridines. researchgate.net The restricted rotation around the central C-C bond, caused by the bulky substituents at the 3,3',5, and 5' positions, gives rise to stable atropisomers. researchgate.net

| Precursor | Key Step | Chiral Product | Stereoselectivity | Reference |

| Chiral pyridine N-oxide | O2-mediated oxidative homocoupling | Chiral 3,3'-dimethyl-(2,2'-bipyridine)-diol | 99% de, >99.5% ee | rsc.org |

| 3,3',5,5'-Tetramethyl-4,4'-bipyridine | Modification of one methyl group per ring | Axially chiral 4,4'-bipyridines | - | researchgate.net |

Routes to Axially Chiral 4,4'-Bipyridines

Axial chirality in the 4,4'-bipyridine series arises from hindered rotation (atropisomerism) around the central C4-C4' single bond. This phenomenon occurs when three or four sufficiently bulky substituents are present on the pyridine rings (at positions 3, 3', 5, and 5'), creating a high rotational barrier that allows for the isolation of stable, non-interconverting enantiomers. researchgate.net The synthesis of these chiral molecules can be approached through two main strategies: direct atroposelective synthesis or the resolution of a racemic mixture.

Atroposelective Synthesis: This "holy grail" approach aims to create one enantiomer preferentially over the other.

Enantioselective Coupling: Inspired by advances in biaryl synthesis, nickel-catalyzed reductive homocoupling reactions can be rendered enantioselective. This involves using a chiral ligand that coordinates to the metal center and influences the stereochemical outcome of the C-C bond formation. Chiral 2,2'-bipyridine ligands have proven effective in the enantioselective Ullmann coupling of other aryl systems, providing a blueprint for their application in 4,4'-bipyridine synthesis. nih.gov

Oxidative Coupling of Chiral Precursors: An alternative route involves the oxidative dimerization of chiral pyridine N-oxides. The resulting bipyridine N,N'-dioxides are formed as atropisomers, which can then be deoxygenated to yield the target axially chiral bipyridines. researchgate.net

Resolution of Racemates: This more traditional, yet highly effective, method involves the synthesis of the bipyridine as a 50:50 mixture of enantiomers (a racemate), followed by separation.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for separating the enantiomers of axially chiral bipyridines. Racemic mixtures of polyhalogenated 4,4'-bipyridines have been successfully separated on a preparative scale using chiral stationary phases (CSPs), such as those based on cellulose (B213188) or amylose (B160209) derivatives. nih.govmdpi.com

Diastereomeric Salt Formation: A classical resolution method involves reacting the racemic bipyridine (if it contains an acidic or basic handle) with a single enantiomer of a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.

| Strategy | Method | Description | Reference |

|---|---|---|---|

| Atroposelective Synthesis | Enantioselective Reductive Coupling | A nickel catalyst is paired with a chiral ligand (e.g., a chiral 2,2'-bipyridine) to favor the formation of one atropisomer during the C-C bond-forming step. | nih.gov |

| Oxidative Dimerization | Chiral pyridine N-oxides are coupled to form atropisomeric N,N'-dioxides, which are subsequently reduced to the chiral bipyridine. | researchgate.net | |

| Resolution of Racemates | Chiral HPLC | A racemic mixture of the target bipyridine is separated into its constituent enantiomers by chromatography on a chiral stationary phase. | nih.govmdpi.com |

Integration of Chiral Scaffolds into Bipyridine Frameworks

An alternative to generating chirality directly on the bipyridine axis is to introduce it by attaching an existing chiral molecule or scaffold. This creates a chiral environment around the bipyridine core, which is crucial for applications in asymmetric catalysis and chiral recognition. This integration can be achieved through covalent bonding or supramolecular assembly.

Covalent Attachment: In this approach, a chiral molecule is permanently bonded to the bipyridine framework.

Ion-Pairing with Chiral Counterions: A powerful strategy involves modifying the bipyridine ligand to be anionic, for instance by introducing a sulfonate group. This anionic bipyridine-metal complex can then be paired with a chiral cation, such as one derived from a natural product like quinine. This ion-pairing strategy effectively places the chiral scaffold in close proximity to the catalytic metal center, enabling enantioselective transformations. scispace.com

Attachment of Chiral Auxiliaries: Chiral groups, such as those derived from the chiral pool (e.g., terpenes or amino acids), can be covalently linked to the bipyridine. For example, new axially chiral bridged 2,2'-bipyridines have been developed and successfully used as ligands in copper-catalyzed asymmetric cyclopropanation. rsc.org

Supramolecular Assembly: This method relies on non-covalent interactions to bring the bipyridine and the chiral scaffold together in a predictable arrangement.

DNA as a Chiral Scaffold: Deoxyribonucleic acid (DNA) provides a well-defined chiral environment. Simple, achiral bipyridine ligands, such as 4,4'-dimethyl-2,2'-bipyridine, can form complexes with metal ions (e.g., Copper(II)). These complexes then self-assemble with the DNA double helix through intercalation or groove-binding. The resulting DNA-hybrid catalyst uses the chirality of the DNA backbone to induce high enantioselectivity in reactions occurring at the metal center, such as Diels-Alder reactions. mdpi.com

Self-Assembly with Chiral Building Blocks: Axially chiral 4,4'-bipyridines can themselves act as chiral building blocks. They have been shown to self-assemble with metal ions to form discrete, chiral metallo-supramolecular structures, such as molecular squares, where the chirality of the ligand is transferred to the entire supramolecular architecture. researchgate.net

| Integration Type | Method | Description | Example Application | Reference |

|---|---|---|---|---|

| Covalent | Ion-Pairing | An anionic (sulfonated) bipyridine-metal complex is paired with a chiral cation (e.g., from quinine). | Enantioselective C-H borylation. | scispace.com |

| Supramolecular | DNA Scaffolding | An achiral bipyridine-metal complex non-covalently binds to the chiral DNA double helix. | Asymmetric Diels-Alder reactions. | mdpi.com |

| Supramolecular | Chiral Self-Assembly | Axially chiral bipyridines are used as ligands to form larger, discrete chiral metallo-supramolecular architectures. | Formation of chiral molecular squares. | researchgate.net |

Coordination Chemistry and Metal Complexation of 3,3 Dimethyl 4,4 Bipyridine

Ligand Design Principles and Coordination Modes

The design of 3,3'-Dimethyl-4,4'-bipyridine as a ligand is centered around the foundational structure of 4,4'-bipyridine (B149096), which is well-known for its ability to link metal centers. The introduction of methyl groups ortho to the inter-ring C-C bond significantly modifies its coordination behavior.

The defining feature of this compound is the steric hindrance introduced by the methyl groups located at the 3 and 3' positions. rsc.orgpsu.edu These substituents are positioned adjacent to the bond linking the two pyridine (B92270) rings. Their steric bulk forces the rings to adopt a non-planar, twisted conformation. rsc.orgpsu.edu This is a significant deviation from the parent 4,4'-bipyridine ligand, which can achieve a coplanar arrangement of its rings, thereby maximizing π-orbital overlap. rsc.orgetc-expo.com

This forced dihedral angle between the pyridyl rings in 3,3'-dmbipy has profound consequences for the structure of its metal complexes. The non-planarity of the bridging ligand directly impacts the electronic communication between the coordinated metal centers. rsc.orgpsu.edu Furthermore, in certain complexes, such as those involving rhenium for CO₂ reduction, the inability of the ligand to achieve planarity upon reduction has been suggested to diminish its catalytic activity by affecting the participation of its π* orbitals in the redox mechanism. researchgate.net

Formation and Characterization of Discrete Coordination Complexes

This compound has been successfully incorporated into a variety of discrete coordination complexes, particularly with transition metals like molybdenum and rhenium. rsc.orgpsu.eduresearchgate.net These complexes serve as valuable platforms for investigating fundamental aspects of electronic structure and intramolecular communication.

Electrochemical studies provide significant insight into the electronic properties of complexes containing the 3,3'-dmbipy ligand. In a series of mononuclear and binuclear molybdenum complexes, electrochemical analyses revealed that the oxidation potentials were largely insensitive to the ligand, suggesting that the highest occupied molecular orbitals (HOMOs) are predominantly metal-centered. rsc.orgpsu.edu Conversely, the reduction potentials were sensitive to the ligand, indicating that the lowest unoccupied molecular orbitals (LUMOs) possess considerable ligand-based character. rsc.orgpsu.edu

This distribution of orbital character is crucial for understanding charge transfer processes within these molecules. The non-planar nature of 3,3'-dmbipy, as a result of steric hindrance from the methyl groups, has been shown to affect catalytic performance in Re(3,3'-dmbipy)(CO)₃Cl systems for CO₂ reduction, where a decrease in catalytic activity was observed compared to complexes with less sterically hindered bipyridine ligands. researchgate.net

The twisted conformation of 3,3'-dmbipy directly influences the degree of electronic communication between metal centers in binuclear complexes. A key study on binuclear seventeen-electron molybdenum complexes, [{Mo(NO)LCl}₂(µ-X)] (where L = tris(3,5-dimethylpyrazolyl)hydroborate and X is a bipyridyl-type bridging ligand), provides a clear illustration of this effect. rsc.orgpsu.edu

The strength of the metal-metal interaction can be quantified by the separation between the two successive reduction potentials (ΔE₁/₂) of the binuclear complex. For the complex bridged by 3,3'-dmbipy, the ΔE₁/₂ was found to be 0.38 V. rsc.orgpsu.edu While this value indicates significant electronic coupling, it is substantially smaller than the 0.77 V observed for the analogous complex bridged by the planar 4,4'-bipyridine ligand. rsc.orgpsu.edu This marked decrease is attributed to the poor π-orbital overlap across the twisted 3,3'-dmbipy bridge, which impedes the electronic communication pathway between the two molybdenum centers. rsc.orgpsu.edu Despite this reduction in coupling, Electron Paramagnetic Resonance (EPR) spectra of the binuclear 3,3'-dmbipy complex showed that the two unpaired electrons (one at each molybdenum center) are still in fast exchange across the bridging ligand at room temperature. rsc.orgpsu.edu

| Bridging Ligand (X) | ΔE₁/₂ (V) | Reference |

|---|---|---|

| This compound | 0.38 | rsc.org, psu.edu |

| 4,4'-bipyridine | 0.77 | rsc.org, psu.edu |

Based on the available scientific literature, there is limited to no specific research focused on the synthesis, characterization, and magnetochemical studies of lanthanide complexes that incorporate the this compound ligand. While studies on lanthanide complexes with other substituted bipyridine ligands exist, detailing their magnetic and luminescent properties, similar investigations involving the unique steric and electronic profile of 3,3'-dmbipy are not prominently reported. mdpi.compku.edu.cn Therefore, the magnetic behavior of lanthanide ions when bridged by this specific non-planar ligand remains an area open for future exploration.

Engineering of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The strategic use of this compound in concert with various metal ions and other organic co-ligands has enabled the construction of a diverse range of coordination polymers and MOFs. The inherent properties of the dmbpy ligand, such as its ability to bridge metal centers and the steric influence of its methyl groups, play a crucial role in directing the final architecture of these materials.

Design and Synthesis of this compound-Based MOFs

The design of MOFs incorporating this compound often involves a multi-component approach, where dmbpy acts as a pillar or linker between metal nodes or larger secondary building units (SBUs) formed by other ligands, typically multidentate carboxylates. The synthesis of these materials is commonly achieved through solvothermal or hydrothermal methods, where the reactants are heated in a sealed vessel, allowing for the slow crystallization of the desired framework.

A notable example is the synthesis of a three-dimensional zinc-organic framework with the formula poly[[(μ2-3,3′-dimethyl-4,4′-bipyridine-κ²N:N′)bis(μ4-4,4′-oxydibenzoato-κ⁴O:O′:O′′:O′′′)dizinc] tetrahydrate]. iucr.org In this structure, the this compound ligand bridges zinc centers, contributing to the formation of a robust and hydrostable framework. iucr.org

Another illustrative case is the solvothermal reaction of zinc nitrate (B79036) hexahydrate with 1,4-naphthalenedicarboxylic acid (1,4-H2ndc) and this compound. This reaction yields a 3D zinc-organic framework, [Zn2(1,4-ndc)2(dmbpy)]n. researchgate.net In this MOF, paddle-wheel Zn2(COO)4 secondary building units are linked by the 1,4-naphthalenedicarboxylate ligands to form two-dimensional nets, which are then pillared by the this compound ligands to extend the structure into a three-dimensional framework. researchgate.net

The synthesis conditions, such as temperature, solvent system, and molar ratios of the reactants, are critical parameters that influence the final structure and properties of the resulting MOF.

Table 1: Synthesis of this compound-Based MOFs

| Compound Name | Metal Salt | Co-ligand | Solvent | Temperature (°C) | Resulting Dimensionality | Ref. |

| poly[[(μ2-3,3′-dimethyl-4,4′-bipyridine)bis(μ4-4,4′-oxydibenzoato)dizinc] tetrahydrate] | Zinc Salt | 4,4'-Oxydibenzoate | Not specified | Not specified | 3D | iucr.org |

| [Zn2(1,4-ndc)2(dmbpy)]n | Zn(NO3)2·6H2O | 1,4-Naphthalenedicarboxylic acid | Not specified | Not specified | 3D | researchgate.net |

Structural Diversification through Hydrophobic Group Introduction and Interpenetration

Structural diversification in MOFs based on this compound is achieved through several strategies, most notably by the inherent hydrophobicity of the ligand and the phenomenon of interpenetration.

The methyl groups at the 3 and 3' positions of the bipyridine ring introduce a degree of hydrophobicity to the resulting framework. This can be advantageous in creating MOFs with enhanced stability in the presence of moisture, a critical factor for many applications. The introduction of these hydrophobic groups can also influence the sorption properties of the material, potentially favoring the uptake of nonpolar guest molecules. In the case of the hydrostable zinc-organic framework mentioned earlier, the presence of hydrophobic groups is one of the strategies employed to achieve stability in water. iucr.org

Interpenetration is a common and fascinating phenomenon in the crystal engineering of MOFs, where two or more independent frameworks grow through each other without being covalently bonded. This can lead to a reduction in the pore size of the material and an increase in its stability. The this compound ligand, due to its length and geometry, can promote the formation of open frameworks that are susceptible to interpenetration.

The previously discussed zinc-organic framework, poly[[(μ2-3,3′-dimethyl-4,4′-bipyridine)bis(μ4-4,4′-oxydibenzoato)dizinc] tetrahydrate], exhibits a twofold interpenetrating architecture with a rob (rutile) topology. iucr.org Similarly, the [Zn2(1,4-ndc)2(dmbpy)]n framework also displays a twofold interpenetrating structure. researchgate.net In this case, a single network possesses voids that are filled by the mutual interpenetration of an identical, independent framework. researchgate.net This interpenetration effectively fills the large open spaces that would otherwise be present, leading to a more dense and stable structure. The degree of interpenetration can sometimes be controlled by modifying the synthesis conditions or the nature of the co-ligands.

Table 2: Structural Features of this compound-Based MOFs

| Compound Formula | Framework Dimensionality | Key Structural Feature | Topology | Ref. |

| poly[[(μ2-dmbpy)bis(μ4-4,4'-oxydibenzoato)dizinc] tetrahydrate] | 3D | Twofold interpenetration | rob | iucr.org |

| [Zn2(1,4-ndc)2(dmbpy)]n | 3D | Twofold interpenetration | Not specified | researchgate.net |

Supramolecular Chemistry and Self Assembly Architectures with 3,3 Dimethyl 4,4 Bipyridine

Self-Assembly into Well-Defined Metallo-Supramolecular Structures

The directional and predictable nature of metal-ligand coordination has been harnessed to construct a variety of discrete supramolecular assemblies. The specific geometry of 3,3'-dimethyl-4,4'-bipyridine, with its divergent coordination vectors, makes it an ideal candidate for the formation of closed, well-defined structures such as molecular squares.

Chiral Metallo-Supramolecular Squares Formation

A significant area of research has been the synthesis of chiral 4,4'-bipyridine (B149096) derivatives and their subsequent self-assembly into chiral metallo-supramolecular squares. researchgate.net The introduction of chirality can be achieved through the presence of specific functional groups on the pyridine (B92270) rings or by inducing atropisomerism, where rotation around the pyridyl-pyridyl bond is sterically hindered. researchgate.net

In one notable study, axially chiral 4,4'-bipyridines were synthesized in a two-step process starting from commercially available lutidine. researchgate.net This process involves the conversion to 3,3',5,5'-tetramethyl-4,4'-bipyridine, followed by modification of one methyl group on each pyridine ring to yield the desired chiral ligands. researchgate.net These chiral bipyridine ligands, when reacted with appropriate metal corners, have demonstrated a remarkable selectivity for the self-assembly of chiral metallo-supramolecular squares. researchgate.net The rigidity or flexibility of the resulting square can be tuned by the nature of the substituents on the bipyridine ligand. researchgate.net

| Ligand Type | Resulting Structure | Key Feature |

| Axially Chiral 4,4'-Bipyridines | Chiral Metallo-Supramolecular Squares | High selectivity in self-assembly |

| Rigid Bipyridines (carbonyl conjugation) | Rigid Squares | Enhanced structural integrity |

| Flexible Bipyridines (CH2 spacer) | Flexible Squares | Conformational adaptability |

Investigation of Dynamic Self-Assembly Mechanisms

The formation of metallo-supramolecular structures is often a dynamic process, involving reversible bond formation and breaking, which allows for error correction and the eventual formation of the thermodynamically most stable product. Understanding these dynamic self-assembly mechanisms is crucial for controlling the outcome of supramolecular synthesis.

Studies on the self-assembly of palladium-pyridine coordination complexes have provided insights into the intricate mechanisms at play. acs.org The process of ligand substitution on a model complex, such as M(py)2 (where M is a palladium(II) complex and py is pyridine), has been investigated under simulated synthetic conditions. These investigations have revealed the presence of intermediates stabilized by solvent, anions, or in situ formed alkoxides, which all play a role in the pyridyl ligand substitution mechanism. acs.org While not focused solely on this compound, these findings offer a general framework for understanding the dynamic nature of self-assembly involving bipyridine ligands. The principles of dynamic self-assembly, where systems can self-correct to form the most stable structures, are fundamental to achieving high-fidelity formation of desired architectures like metallo-supramolecular squares. beilstein-journals.orgsemanticscholar.org

Role in Extended 1D and 2D Networks

Beyond discrete structures, this compound and its derivatives are instrumental in constructing extended networks with dimensionalities ranging from one-dimensional chains to two-dimensional sheets. The ability of the bipyridine unit to bridge metal centers is key to the formation of these infinite architectures.

Influence of Alkyl Substituents on 2D Nanopatterns

The introduction of alkyl substituents onto the bipyridine skeleton is a critical strategy for controlling the formation of two-dimensional self-assembled patterns on surfaces. researchgate.net Scanning tunneling microscopy (STM) studies of bipyridine derivatives at the graphite-solution interface have revealed that the nature and position of these alkyl chains dictate the resulting supramolecular patterns. researchgate.net

For bipyridine derivatives substituted with alkyl chains at the meta position (as in 3,3'-disubstituted derivatives), the alkyl chains tend to interdigitate, with the π-conjugated bipyridine cores aligning side-by-side. researchgate.net The coordination with metal ions can induce significant structural transformations in these 2D arrays due to the alteration of intermolecular interactions. researchgate.net For instance, platinum complexes of these ligands have been observed to align in a straight fashion with interdigitated alkyl chains, a distinctly different arrangement from the free ligand. researchgate.net The length and number of alkyl chains also play a crucial role, with longer or multiple chains often leading to more ordered and compact 2D arrangements due to enhanced van der Waals interactions. researchgate.netbeilstein-journals.org

| Substituent Position | Alkyl Chain Behavior | Resulting 2D Structure |

| meta- (e.g., 3,3'-) | Interdigitated | Side-by-side alignment of bipyridine cores |

| para- | Non-interdigitated (for shorter chains) | Zigzag-type alignment of π-conjugated units |

The interplay between metal coordination, intermolecular forces, and the steric influence of the alkyl substituents provides a powerful toolkit for the bottom-up fabrication of functional 2D nanopatterns on surfaces.

Catalysis and Ligand Applications of 3,3 Dimethyl 4,4 Bipyridine Based Systems

Utilization as a Ligand in Transition-Metal Catalysis

Bipyridine compounds are fundamental building blocks in various applications, including their role as ligands in transition-metal catalysis. mdpi.comnih.gov The nitrogen atoms in the pyridine (B92270) rings of 3,3'-dimethyl-4,4'-bipyridine act as effective donors for a wide range of transition metals, forming stable complexes. The electron-donating nature of the methyl groups in dimethyl-bipyridine ligands can enhance the electron density at the metal center, which in turn influences the redox potential and reactivity of the catalyst complex. cmu.edumdpi.com

This ligand has been successfully incorporated into various transition-metal complexes, demonstrating its versatility. For instance, it has been used in the synthesis of bi- and trimetallic rhodium and iridium complexes. nih.gov The ability to form these multinuclear structures opens avenues for developing catalysts with cooperative effects between metal centers. Furthermore, cobalt complexes with dimethyl-bipyridine ligands have been synthesized and studied for their catalytic activities. nih.govrsc.org The primary role of the ligand in such catalyst systems is to solubilize the transition metal salt and, crucially, to adjust the redox potential of the metal center to achieve appropriate activity and dynamics for the desired catalytic reaction. cmu.edu The synthesis of these ligand-metal complexes is often achieved through straightforward coordination reactions, highlighting the practical utility of this compound and its isomers in developing new catalytic systems. mdpi.compreprints.org

Application in Specific Catalytic Transformations

The unique properties conferred by the this compound ligand have led to its exploration in several specific and highly relevant catalytic transformations.

The electrochemical and photochemical reduction of carbon dioxide (CO₂) into valuable chemical feedstocks is a critical area of sustainable chemistry research. Transition metal complexes bearing bipyridine ligands have been extensively studied as catalysts for this transformation. Complexes of cobalt, ruthenium, and rhenium containing dimethyl-bipyridine ligands have shown significant activity.

Cobalt complexes with dimethyl-bipyridine ligands have been identified as effective electrocatalysts for the selective reduction of CO₂ to carbon monoxide (CO). nih.gov A notable study demonstrated that a water-soluble cobalt(II) complex with dimethyl-bipyridine ligands can drive the CO₂ reduction reaction in an aqueous solution with a CO selectivity approaching 100%. rsc.org This high selectivity is advantageous as it minimizes the formation of competing products like hydrogen gas from water reduction. The electron-donating methyl groups on the bipyridine ligand were found to increase the electron density at the cobalt center, which promotes the crucial CO₂ coordination step. rsc.org However, studies have also shown that bulky ligands can sometimes hinder CO₂ reduction by cobalt complexes due to steric interference, indicating a delicate balance between electronic and steric effects. nih.govresearchgate.net

Ruthenium-based catalysts have also been a major focus. A series of trans(Cl)-[Ru(L)(CO)₂Cl₂] complexes, where L is a 2,2'-bipyridyl ligand with methyl groups at various positions (including 4,4'-, 5,5'-, and 6,6'-), have been investigated for photochemical CO₂ reduction. researchgate.net While the reduction potentials of these complexes were similar, their catalytic efficiencies differed significantly, highlighting the subtle influence of the methyl group's position on the catalytic outcome. researchgate.net For example, electrochemical reduction of CO₂ catalyzed by complexes such as [Ru(dmbipy)₂(CO)₂]²⁺ (where dmbipy is 4,4'-dimethyl-2,2'-bipyridine) has been shown to produce CO and formate, with the product distribution being influenced by the solvent system. rsc.org

Rhenium complexes, particularly of the type fac-[Re(bpy)(CO)₃Cl], are benchmark catalysts for CO₂ reduction. acs.org Derivatives incorporating dimethyl-bipyridine ligands have been synthesized to tune their catalytic properties. For example, an aminophenethyl-substituted bipyridine ligand, synthesized from 4,4'-dimethyl-2,2'-bipyridine (B75555), was used to create a Rhenium complex that was then grafted onto carbon electrodes for improved stability and catalytic performance in CO₂ reduction. chemrxiv.org

| Metal Center | Ligand System | Catalytic Process | Key Finding | Reference |

|---|---|---|---|---|

| Cobalt | Dimethyl-bipyridine | Electrocatalysis | Achieved nearly 100% selectivity for CO in aqueous media. | rsc.org |

| Ruthenium | 4,4'-dimethyl-2,2'-bipyridine (dmbipy) | Photocatalysis | Catalytic efficiency is sensitive to the position of methyl groups on the bipyridine ring. | researchgate.net |

| Ruthenium | dmbipy | Electrocatalysis | Product selectivity (CO vs. HCOO⁻) is influenced by the solvent. | rsc.org |

| Rhenium | Derivative of 4,4'-dimethyl-2,2'-bipyridine | Electrocatalysis | Immobilization on carbon electrodes enhances stability and catalyst loading. | chemrxiv.org |

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. Chiral bipyridine ligands have been successfully employed in a multitude of asymmetric transformations. chemrxiv.org The introduction of chirality into the bipyridine scaffold can be achieved through various strategies, including the installation of chiral substituents or the creation of atropisomers where rotation around the C-C bond between the pyridine rings is restricted. nih.gov

While much of the research in this area has focused on derivatives of 2,2'-bipyridine (B1663995), the principles are applicable to the 4,4'-bipyridine (B149096) framework. For instance, atropisomeric 3,3'-dimethyl-2,2'-bipyridine (B156137) bis-N-oxides have been shown to be effective catalysts, where the restricted rotation due to the 3,3'-dimethyl groups creates axial chirality that directs the stereochemical outcome of the reaction. sfu.ca A similar concept could be applied to this compound.

The synthesis of new ligand systems based on the bipyridine unit for bi- and trimetallic complexes has included the creation of a rare chiral bimetallic complex derived from 4,4'-dimethyl-2,2'-bipyridine and a chiral binaphtholate unit. nih.gov Such systems hold promise for asymmetric catalysis, where the two metal centers could act in concert to control the reaction environment. Although direct applications of chiral derivatives of this compound in asymmetric catalysis are not yet widely reported, the foundational strategies for creating such chiral ligands are being developed. chemrxiv.orgbham.ac.uk The synthesis of novel chiral ligands and catalysts remains an active area of research, with the goal of expanding the toolbox for asymmetric synthesis. sfu.ca

Transition metal complexes based on bipyridine ligands are also active in a variety of oxidative catalytic processes. The ligand can stabilize high-valent metal-oxo species, which are often the key oxidants in these reactions.

A notable application is in oxidative desulfurization (ECODS), a process to remove sulfur compounds from fuels. Dioxomolybdenum(VI) complexes with various bipyridine ligands, including [MoO₂Cl₂(4,4'-dimethyl-2,2'-bipyridine)], have been prepared and examined as catalysts. ua.pt These catalysts, in combination with an oxidant like hydrogen peroxide, effectively remove dibenzothiophene (B1670422) derivatives from simulated diesel fuel. The study found that the nature of the bipyridine ligand was more influential on the catalytic performance than the axial ligands on the molybdenum center. ua.pt

In another area, photocatalytic water oxidation, which is the key oxidative half-reaction in artificial photosynthesis, has been explored using ruthenium complexes. A heterogeneous photocatalyst was constructed by immobilizing a tris(2,2'-bipyridine)ruthenium complex onto a periodic mesoporous organosilica that itself contained bipyridine groups. researchgate.net To fine-tune the photochemical properties of the immobilized sensitizer, 4,4'-dimethyl-2,2'-bipyridine was used as one of the ancillary ligands on the ruthenium center. This work demonstrated that incorporating electron-donating groups like methyl on the bipyridine ligands could modulate the properties of the photocatalyst and achieve efficient water oxidation. researchgate.net Furthermore, bio-inspired manganese complexes featuring bipyridine-containing ligands have been investigated for the oxidative cleavage of alkenes, an important transformation in organic synthesis. msstate.edu

| Metal Center | Ligand | Catalytic Process | Substrate | Key Finding | Reference |

|---|---|---|---|---|---|

| Molybdenum(VI) | 4,4'-dimethyl-2,2'-bipyridine | Extractive and Catalytic Oxidative Desulfurization (ECODS) | Dibenzothiophene derivatives | The bipyridine ligand is crucial for catalytic performance in removing sulfur from simulated diesel. | ua.pt |

| Ruthenium(II) | 4,4'-dimethyl-2,2'-bipyridine | Photocatalytic Water Oxidation | Water | Used as an ancillary ligand to tune the photochemical properties of a heterogeneous photosensitizer. | researchgate.net |

| Manganese | Bipyridine-containing ligand | Oxidative Catalysis | Alkenes | Bio-inspired complex investigated for alkene oxidative cleavage. | msstate.edu |

Electrochemistry and Redox Behavior of 3,3 Dimethyl 4,4 Bipyridine Derivatives

Electrochemical Characterization by Cyclic Voltammetry

Cyclic voltammetry (CV) is a fundamental technique for characterizing the redox behavior of chemical species. For bipyridine derivatives, CV typically reveals one or two reversible or quasi-reversible one-electron reduction processes. These processes correspond to the formation of a radical anion and then a dianion. The precise potentials at which these reductions occur are sensitive to the nature and position of substituents on the bipyridine rings.

While specific CV data for neutral 3,3'-Dimethyl-4,4'-bipyridine is not readily found in the searched literature, studies on closely related bipyridinium salts provide valuable insights. For instance, a synthesized 3,3'-bipyridinium salt, specifically 1,1'-(propane-1,3-diyl)bis(3,3'-bipyridinium) salt, has been studied. frontiersin.orgnih.gov Such compounds, often called viologens, typically exhibit two distinct, single-electron reduction steps. The first reduction forms a stable radical cation (V•+), and the second forms a neutral species (V0).

The expected cyclic voltammogram for a derivative of this compound would show these characteristic redox waves. The separation between the anodic and cathodic peak potentials (ΔEp) for each redox couple provides information on the electron transfer kinetics. A ΔEp value close to 59/n mV (where n is the number of electrons, typically 1) suggests a reversible process. For many bipyridinium systems, the redox processes are quasi-reversible. frontiersin.orgnih.gov The methyl groups at the 3 and 3' positions, being electron-donating, are expected to shift the reduction potentials to more negative values compared to the unsubstituted 4,4'-bipyridine (B149096), making the compound harder to reduce.

Table 1: General Electrochemical Parameters from Cyclic Voltammetry for Bipyridinium Derivatives

| Parameter | Description | Typical Observation for Bipyridinium Systems |

|---|---|---|

| Epc1 | First cathodic peak potential | Corresponds to the reduction of the dication to the radical cation (V2+ + e- → V•+). |

| Epa1 | First anodic peak potential | Corresponds to the oxidation of the radical cation back to the dication (V•+ → V2+ + e-). |

| Epc2 | Second cathodic peak potential | Corresponds to the reduction of the radical cation to the neutral species (V•+ + e- → V0). |

| Epa2 | Second anodic peak potential | Corresponds to the oxidation of the neutral species back to the radical cation (V0 → V•+ + e-). |

| ΔEp | Peak separation (Epa - Epc) | Indicates the kinetic reversibility of the electron transfer process. |

Redox Potential Tuning in Bipyridinium Salts Derived from 4,4'-Bipyridine

The redox potentials of bipyridinium salts are highly tunable, which is a key feature for their application in areas like electrochromic devices and redox flow batteries. frontiersin.orgacs.org Tuning is achieved by modifying the structure of the bipyridine core or the N-substituents.

For derivatives of this compound, the two methyl groups serve as an intrinsic modification to the core. As electron-donating groups, they increase the electron density on the pyridine (B92270) rings. This increased density destabilizes the radical cation and neutral species formed upon reduction, thus shifting the redox potentials (E1/2) to more negative values compared to unsubstituted 4,4'-bipyridinium salts. frontiersin.org

Further tuning can be achieved through N-alkylation (quaternization) to form the bipyridinium salt (viologen). The nature of the N-alkyl group has a significant electronic effect. Electron-withdrawing groups on the nitrogen atoms make the molecule easier to reduce (less negative redox potential), while electron-donating groups make it harder to reduce (more negative redox potential). nih.gov Therefore, a viologen derived from this compound would have its redox potential determined by the combined electronic effects of the methyl groups on the rings and the specific substituents on the nitrogen atoms.

A systematic study on various bipyridinium salts investigated positional isomers, including a derivative of 3,3'-bipyridine (B1266100). frontiersin.orgnih.gov This study confirmed that structural tuning, including the positioning of nitrogen atoms and N-substitution, is an effective strategy for modulating redox potentials. frontiersin.orgnih.gov

Investigation of Electron Transfer Processes in Coordination Complexes

Bipyridines, including this compound, are excellent ligands for forming coordination complexes with a wide range of transition metals (e.g., Ruthenium, Cobalt, Copper). nih.govberkeley.edu In these complexes, the bipyridine ligand can actively participate in electron transfer processes. The redox behavior of the complex is a combination of metal-centered and ligand-centered electron transfers.

The bipyridine ligand often acts as an electron acceptor, where the lowest unoccupied molecular orbital (LUMO) is localized on the ligand's π-system. Upon reduction of the complex, an electron is transferred to this ligand-based orbital. The presence of electron-donating methyl groups on the 3,3'-positions would raise the energy of the ligand's LUMO, making the ligand-centered reduction occur at a more negative potential.

In multinuclear complexes where a 4,4'-bipyridine derivative acts as a bridging ligand, it can mediate intramolecular electron transfer between metal centers. berkeley.eduacs.org The efficiency of this metal-to-metal communication is influenced by the electronic properties and the geometry of the bridging ligand. The methyl groups in this compound could influence the dihedral angle between the two pyridine rings, which in turn affects the electronic coupling between the metal centers. Density functional theory (DFT) calculations on related systems have shown that metal-based orbitals can have significant contributions from the π system of the bridging 4,4'-bipyridine ligand, providing a pathway for electron transfer. berkeley.edu

Table 2: Factors Influencing Electron Transfer in this compound Complexes

| Factor | Influence on Electron Transfer |

|---|---|

| Methyl Group Position (3,3') | Electron-donating nature raises the energy of the ligand's LUMO, making ligand-based reduction more difficult (more negative potential). |

| Metal Center Identity | The energy of the metal d-orbitals determines the potential of metal-centered redox events and the direction of charge transfer (metal-to-ligand or ligand-to-metal). |

| Coordination Geometry | Affects the overlap between metal and ligand orbitals, influencing the rate and pathway of electron transfer. |

| Bridging vs. Terminal Ligand | As a bridging ligand, it can mediate intramolecular electron transfer between two or more metal centers. |

Electrochemical Stability Studies in Advanced Energy Storage Systems

Bipyridinium compounds, particularly viologens derived from 4,4'-bipyridine, are promising candidates for the anolyte (negative electrolyte) in non-aqueous and aqueous organic redox flow batteries (RFBs) due to their reversible redox chemistry and tunable potentials. mdpi.com The electrochemical stability of these compounds, especially in their reduced states (radical cation and neutral species), is critical for the long-term performance and cycle life of a battery. researchgate.net

For a derivative of this compound used in an energy storage system, its stability would be paramount. A key degradation pathway for bipyridinium radical cations is dimerization, which can lead to loss of active material. nih.gov The steric hindrance provided by the methyl groups at the 3 and 3' positions could potentially suppress this dimerization process, thereby enhancing the electrochemical stability and cycling performance of the anolyte.

Theoretical and Computational Chemistry Studies of 3,3 Dimethyl 4,4 Bipyridine

Density Functional Theory (DFT) Calculations for Molecular Structure Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate determination of molecular geometries. For 3,3'-Dimethyl-4,4'-bipyridine, DFT calculations are employed to find the lowest energy conformation, providing detailed information on bond lengths, bond angles, and dihedral angles. These calculations are typically performed using a functional, such as B3LYP, paired with a suitable basis set (e.g., 6-311++G(d,p)) to ensure a high level of accuracy.

Table 1: Representative DFT-Calculated Geometrical Parameters for Substituted Bipyridines

| Parameter | Typical Value (Å or °) | Description |

| C-C (inter-ring) | 1.48 - 1.50 | The single bond connecting the two pyridine (B92270) rings. |

| C-N (in ring) | 1.33 - 1.35 | The carbon-nitrogen bond lengths within the pyridine rings. |

| C-C (in ring) | 1.38 - 1.40 | The carbon-carbon bond lengths within the pyridine rings. |

| C-C (methyl) | 1.50 - 1.52 | The bond between a ring carbon and a methyl carbon. |

| C-N-C (angle) | 116 - 118 | The angle around the nitrogen atom in the pyridine ring. |

| C-C-N (angle) | 122 - 124 | The angle adjacent to the nitrogen atom in the pyridine ring. |

| N-C-C-N (dihedral) | 30 - 50 | The twist angle between the two pyridine rings. |

Note: The values in this table are representative for substituted bipyridines and are intended to provide a general understanding. Specific values for this compound would require a dedicated DFT calculation.

Computational Analysis of Electronic Spectra and Vibrational Modes

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, the electronic spectrum is expected to be characterized by π→π* transitions within the aromatic rings. The substitution with methyl groups, being weakly electron-donating, is anticipated to cause a slight red shift (a shift to longer wavelengths) compared to the parent 4,4'-bipyridine (B149096).

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule's vibrational modes. DFT calculations can accurately predict these vibrational frequencies. The calculated spectra can be used to assign the experimentally observed bands to specific molecular motions, such as C-H stretching, C=C and C=N ring stretching, and methyl group deformations. The analysis of vibrational modes provides valuable information about the molecule's bonding and structure.

Table 2: Predicted Vibrational Frequencies and Electronic Transitions for a Generic Dimethylbipyridine

| Spectral Type | Calculated Value | Assignment |

| IR Frequency | ~3050-3100 cm⁻¹ | Aromatic C-H stretching |

| IR Frequency | ~2950-3000 cm⁻¹ | Methyl C-H stretching |

| IR Frequency | ~1580-1620 cm⁻¹ | Pyridine ring C=C and C=N stretching |

| IR Frequency | ~1450-1480 cm⁻¹ | Methyl group asymmetric bending |

| Raman Frequency | ~1600 cm⁻¹ | Symmetric pyridine ring stretching |

| Electronic Transition (λmax) | ~250-280 nm | π→π* transition |

Note: These are generalized predictions. Precise values for this compound require specific computational analysis.

Molecular Dynamics Simulations to Elucidate Conformational Behavior

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape, revealing the flexibility and preferred orientations of the molecule. For this compound, a key aspect to investigate with MD is the rotational barrier around the inter-ring C-C bond.

These simulations can quantify the energy required to rotate the pyridine rings relative to each other and determine the most stable dihedral angles. This information is crucial for understanding how the molecule might adapt its shape when interacting with other molecules or surfaces. The simulations would likely show that the molecule predominantly exists in a twisted conformation due to the steric hindrance of the methyl groups, with occasional rotations to other, higher-energy conformations. The results of such simulations are often visualized through trajectory analysis and potential energy surface mapping.

Theoretical Prediction of Reactivity and Interaction Mechanisms

DFT calculations are also instrumental in predicting the chemical reactivity of a molecule. Several key descriptors are derived from the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Another powerful tool for understanding reactivity is the Molecular Electrostatic Potential (MEP) map. The MEP surface illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP map would be expected to show negative potential around the nitrogen atoms, indicating their role as the primary sites for protonation and coordination to metal cations. The methyl groups would slightly increase the electron density on the rings compared to the unsubstituted bipyridine.

Global reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, can also be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's stability and reactivity. These theoretical predictions are invaluable for understanding the interaction mechanisms of this compound in various chemical and biological systems.

Table 3: Calculated Reactivity Descriptors for a Representative Bipyridine Derivative

| Descriptor | Definition | Predicted Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | ELUMO - EHOMO | Correlates with chemical reactivity and stability. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the electrophilic character of a molecule. |

Note: The actual values for these descriptors for this compound would need to be determined through specific DFT calculations.

Advanced Spectroscopic and Diffraction Characterization Methodologies in Research

Single-Crystal X-ray Diffraction for Structural Elucidation

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional structure of crystalline solids. For 3,3'-Dimethyl-4,4'-bipyridine, this method has provided invaluable information regarding its molecular conformation and packing in the solid state.

A key study revealed that in the crystalline form, the aromatic rings of this compound adopt a staggered conformation. iucr.org This arrangement is a consequence of steric repulsions between the hydrogen atoms on the pyridine (B92270) rings and the methyl groups. The angle between the least-squares planes of the two pyridyl rings is a significant 81.1°. iucr.org This pronounced twist is a direct result of the steric hindrance imposed by the methyl groups at the 3 and 3' positions.

The central carbon-carbon bond distance between the two pyridine rings was determined to be 1.508 (6) Å, which is indicative of a single bond character. iucr.org The distortions of the pyridine ring geometries from a perfect hexagon are comparable to those observed in other bipyridine compounds. iucr.org This technique has also been instrumental in characterizing coordination polymers where this compound acts as a ligand, revealing how its conformation adapts upon coordination to a metal center.

Table 1: Selected Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available in search results |

| Space Group | Data not available in search results |

| Angle between pyridyl planes | 81.1° iucr.org |

| Central C-C bond distance | 1.508 (6) Å iucr.org |

Infrared and Electronic Spectroscopy for Electronic Transitions and Vibrational Analysis

IR spectroscopy probes the vibrational frequencies of chemical bonds. For a molecule like this compound, one would expect to observe characteristic bands corresponding to C-H stretching of the aromatic rings and methyl groups, C=C and C=N stretching vibrations within the pyridine rings, and various bending modes. The IR spectra of metal complexes containing substituted bipyridines, such as [Ru(bpy)3]2+, have been studied, and the vibrational bands assigned. acs.orgnih.gov For instance, dominant IR bands in such complexes are often observed in the 1400-1500 cm-1 region, corresponding to ring stretching modes. acs.orgnih.gov

Electronic spectroscopy provides information about the electronic transitions between molecular orbitals. The π-systems of the pyridine rings in this compound are expected to give rise to π → π* transitions, typically observed in the ultraviolet region. Upon coordination to a metal ion, new absorption bands, such as metal-to-ligand charge-transfer (MLCT) bands, can appear, often in the visible region. mdpi.com These transitions are crucial for understanding the photophysical and photochemical properties of the resulting metal complexes. For example, in ruthenium(II) bipyridyl complexes, intense MLCT bands are a hallmark of their electronic spectra. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. 1H and 13C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. Although specific, fully assigned spectra for this compound were not found in the search results, the expected spectral features can be inferred from data on analogous bipyridine derivatives. rsc.orgrsc.orgresearchgate.netrsc.org

In the 1H NMR spectrum of a symmetrically substituted 4,4'-bipyridine (B149096), one would typically expect to see distinct signals for the protons on the pyridine rings. For this compound, the presence of methyl groups would introduce a singlet in the upfield region (around 2.0-2.5 ppm). The aromatic protons would appear as doublets and multiplets in the downfield region (typically 7.0-9.0 ppm), with their exact chemical shifts and coupling constants being sensitive to the electronic environment and the dihedral angle between the rings in solution. researchgate.net

The 13C NMR spectrum would similarly show distinct signals for the methyl carbons and the different carbon atoms of the pyridine rings. The chemical shifts would be characteristic of their positions relative to the nitrogen atom and the methyl substituent. researchgate.net Two-dimensional NMR techniques, such as COSY and HMBC, would be crucial for the unambiguous assignment of all proton and carbon signals. rsc.org

Table 2: Expected 1H and 13C NMR Chemical Shift Ranges for this compound (based on analogous compounds)

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

|---|---|---|

| 1H | Methyl Protons | ~2.0 - 2.5 |

| 1H | Aromatic Protons | ~7.0 - 9.0 |

| 13C | Methyl Carbons | ~15 - 25 |

| 13C | Aromatic Carbons | ~120 - 160 |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin States in Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is particularly valuable for studying the electronic structure and spin states of metal complexes. While this compound itself is diamagnetic and therefore EPR-silent, its complexes with paramagnetic metal ions can be readily studied by this method.

When this compound acts as a ligand to a transition metal ion with one or more unpaired electrons (e.g., Cu(II), Fe(III)), the resulting complex will be paramagnetic. The EPR spectrum of such a complex provides information about the g-values and hyperfine coupling constants, which are sensitive to the geometry of the coordination sphere, the nature of the metal-ligand bonds, and the distribution of the unpaired electron density. cardiff.ac.ukillinois.edu

For instance, in Cu(II) complexes with bipyridine-type ligands, EPR spectroscopy has been used to investigate the distortion and strain effects in the ligand system. cardiff.ac.uk The analysis of the EPR spectra can reveal whether the unpaired electron is primarily localized on the metal center or delocalized onto the ligand framework. researchgate.netrsc.org This information is crucial for understanding the reactivity and magnetic properties of these metal complexes.

Scanning Tunneling Microscopy (STM) for Two-Dimensional Molecular Organization

Scanning Tunneling Microscopy (STM) is a powerful surface imaging technique that can visualize individual atoms and molecules on a conductive surface. acs.org While no specific STM studies of this compound were identified in the search results, the technique is highly applicable to understanding the self-assembly and two-dimensional organization of such molecules at a liquid/solid interface or under ultrahigh vacuum conditions. rsc.orgrsc.org

STM studies on other organic molecules, including bipyridine derivatives, have demonstrated the ability to resolve the formation of ordered monolayers and more complex hierarchical structures on surfaces like graphite. rsc.org For this compound, STM could be used to investigate how the molecules arrange themselves on a substrate, influenced by intermolecular interactions (such as π-π stacking and van der Waals forces) and molecule-substrate interactions.

The twisted conformation of this compound, as determined by X-ray diffraction, would likely play a significant role in its two-dimensional packing. STM could provide direct visualization of how this non-planar geometry affects the resulting supramolecular assemblies on a surface. rsc.org

Emerging Research Frontiers and Future Perspectives

Development of Novel 3,3'-Dimethyl-4,4'-bipyridine Architectures for Materials Science

The rigid, linear, and N-donating nature of the 4,4'-bipyridine (B149096) backbone makes it an exceptional building block for the construction of ordered supramolecular structures. The addition of methyl groups at the 3 and 3' positions introduces steric and electronic modifications that are being exploited to create novel materials with tailored properties.

Researchers are actively exploring the use of this compound in the design of:

Supramolecular Assemblies: Beyond coordination polymers, this compound can participate in the formation of complex assemblies through hydrogen bonding and other non-covalent interactions. These architectures are foundational for developing new functional materials.

The rational design of such materials allows for the fine-tuning of their properties for specific applications, including the creation of optically active molecule-based magnets. researchgate.net

Sustainable Synthesis Routes for Bipyridine Derivatives

The growing emphasis on green chemistry has spurred the development of more environmentally friendly and efficient methods for synthesizing bipyridine derivatives, including this compound. Traditional methods often require harsh reaction conditions and produce significant waste. mdpi.com Emerging sustainable routes focus on minimizing environmental impact while maximizing efficiency. nih.gov

Key areas of development include:

Metal-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki, Negishi, Stille, Ullmann, and Wurtz couplings are being refined to improve yields and reduce the need for harsh reagents. mdpi.compreprints.org The use of highly efficient palladium catalysts with imidazolium salt ligands, for instance, has achieved very high turnover numbers in Suzuki couplings. mdpi.compreprints.org

Catalyst Recovery and Reuse: A significant advancement is the use of supported catalysts, which can be easily recovered and reused, making the process more economical and sustainable. mdpi.com

Alternative Coupling Strategies: Research into decarboxylative and desulfonylative cross-coupling reactions provides new pathways for forming the bipyridine structure, often under milder conditions. mdpi.com

Green Solvents and Conditions: The exploration of environmentally benign solvents, solvent-free reactions, and energy-efficient techniques like microwave-assisted synthesis are central to developing truly sustainable processes for pyridine (B92270) and bipyridine derivatives. nih.gov

| Synthetic Method | Catalyst/Reagent | Key Advantages |

| Suzuki Coupling | Palladium catalyst with imidazolium salt ligand | High turnover number, stable catalyst. mdpi.compreprints.org |

| Negishi Coupling | PdBr(Ph)(PPh3)2 | High stability against air and moisture. preprints.org |

| Wurtz Coupling | Sodium dispersion | Useful for obtaining symmetrical bipyridines. mdpi.com |

| Decarboxylative Cross-Coupling | Dinuclear palladium pincer complexes | Good yields through C-H activation. mdpi.com |

| Ni-catalyzed Reductive Coupling | NiCl2·6H2O | Efficient for 2,2'-bipyridines without external ligands. mdpi.com |

Advanced Ligand Design for Enhanced Catalytic Performance

The performance of metal-based catalysts is critically dependent on the design of the coordinating ligands. The bipyridine scaffold is a cornerstone of ligand design due to its strong chelation properties with a wide array of metal ions. rsc.org Introducing methyl groups, as in this compound, can significantly alter the ligand's electronic and steric properties, leading to enhanced catalytic activity and selectivity.

A notable area of research involves the synthesis of chiral bipyridine ligands for asymmetric catalysis. For instance, a chiral 3,3'-dimethyl-(2,2'-bipyridine)-diol ligand has been synthesized and successfully applied in iron(II)-catalyzed reactions. rsc.orgrsc.org

Key findings from this research include:

Stereocontrol: The presence of the 3,3'-dimethyl groups was crucial for achieving high stereoselectivity in the synthesis of the ligand itself. rsc.orgrsc.org

Enhanced Chiral Induction: The resulting iron(II) catalyst, featuring this ligand, demonstrated increased chiral induction in reactions like the thia-Michael addition compared to catalysts with unsubstituted bipyridine-diol ligands. rsc.org

Structural Influence: X-ray analysis revealed that the steric strain from the 3,3'-dimethyl groups led to an unusual seven-coordinate geometry for the iron(II) complex, highlighting how subtle ligand modifications can have a profound impact on the catalyst's structure and function. rsc.org

The development of novel bipyridine-N,N'-dioxides as chiral ligands is another promising frontier, leading to highly efficient catalysts for asymmetric synthesis. nih.gov These advancements underscore the importance of precise ligand design in creating next-generation catalysts.

Integration into Responsive Systems and Smart Materials

Smart materials that can respond to external stimuli such as light, heat, pressure, or chemical changes are at the forefront of materials science. Bipyridine derivatives, particularly quaternized forms like viologens, are key components in the design of such responsive systems due to their excellent redox activity and electrochromic properties. researchgate.netmdpi.com

The integration of this compound and its derivatives into these materials could offer several advantages:

Tunable Responsiveness: The methyl groups can modulate the electronic properties of the bipyridine core, thereby influencing the color, fluorescence, or electrochemical response of the material to a given stimulus.

Stimuli-Responsive Polymers: Viologen-containing polymers can exhibit changes in their properties in response to various stimuli, making them suitable for applications in sensors, switches, and molecular machines. researchgate.netmdpi.com

Luminescent Materials: Bipyridine moieties can act as "antennas" that transfer energy to lanthanide ions, creating luminescent materials. These materials can be designed to be stimuli-responsive, for example, to changes in pH, which has potential applications in anti-counterfeiting and information encryption. figshare.com

The development of these "smart" systems relies on the fundamental properties of the bipyridine unit, with substitutions like the dimethyl groups providing a means to fine-tune their function for specific high-tech applications. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.